molecular formula C8H9AsO4 B14174822 (4-Acetylphenyl)arsonic acid CAS No. 4406-55-7

(4-Acetylphenyl)arsonic acid

Katalognummer: B14174822
CAS-Nummer: 4406-55-7
Molekulargewicht: 244.08 g/mol
InChI-Schlüssel: WUOFCKYZMVZRFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Acetylphenyl)arsonic acid is an organoarsenic compound characterized by the presence of an arsonic acid group attached to a phenyl ring, which is further substituted with an acetyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetylphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acid via an electrophilic aromatic substitution reaction. One common method is the Bart reaction, which involves the interaction of a diazonium salt with an inorganic arsenic compound . The reaction conditions usually require a controlled environment to ensure the proper formation of the arsonic acid group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Acetylphenyl)arsonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different arsenic-containing species.

    Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of arsenic oxides, while reduction can yield different organoarsenic compounds.

Wissenschaftliche Forschungsanwendungen

(4-Acetylphenyl)arsonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (4-Acetylphenyl)arsonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific proteins and enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Acetylphenyl)arsonic acid is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

4406-55-7

Molekularformel

C8H9AsO4

Molekulargewicht

244.08 g/mol

IUPAC-Name

(4-acetylphenyl)arsonic acid

InChI

InChI=1S/C8H9AsO4/c1-6(10)7-2-4-8(5-3-7)9(11,12)13/h2-5H,1H3,(H2,11,12,13)

InChI-Schlüssel

WUOFCKYZMVZRFJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)[As](=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.